[2-(2-aminoethyl)-1H-imidazol-4-yl]methanoldihydrochloride
Description
[2-(2-Aminoethyl)-1H-imidazol-4-yl]methanol dihydrochloride is an imidazole-derived compound characterized by a methanol-substituted imidazole core, an aminoethyl side chain, and two hydrochloride counterions. Its molecular formula is C₆H₁₂N₃O·2HCl, with a molecular weight of 228.11 g/mol. The compound’s predicted collision cross-section (CCS) values, derived from ion mobility-mass spectrometry, vary depending on adduct formation:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 128.08184 | 124.4 |
| [M+Na]⁺ | 150.06378 | 133.7 |
| [M-H]⁻ | 126.06728 | 123.7 |
These data suggest moderate polarity and structural compactness .
Properties
IUPAC Name |
[2-(2-aminoethyl)-1H-imidazol-5-yl]methanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c7-2-1-6-8-3-5(4-10)9-6;;/h3,10H,1-2,4,7H2,(H,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODRVOMFSXGTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)CCN)CO.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-aminoethyl)-1H-imidazol-4-yl]methanoldihydrochloride typically involves the cyclization of amido-nitriles. One common method involves the reaction of an amido-nitrile with a nickel catalyst under mild conditions, which leads to the formation of the imidazole ring . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is scaled up to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(2-aminoethyl)-1H-imidazol-4-yl]methanoldihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
[2-(2-aminoethyl)-1H-imidazol-4-yl]methanoldihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-(2-aminoethyl)-1H-imidazol-4-yl]methanoldihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Histamine Dihydrochloride
- Structure : 2-(1H-Imidazol-4-yl)ethanamine dihydrochloride.
- Key Differences: Lacks the methanol substituent at the imidazole 4-position but shares the aminoethyl side chain.
- Applications : Widely used as a biochemical tool for studying histamine receptors due to its role in immune and neurological signaling .
1H-Imidazol-2-ylmethanol Hydrochloride
- Structure: Methanol substituent at the imidazole 2-position instead of the 4-position.
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride
- Structure : Features a partially saturated imidazoline ring and an aniline substituent.
- Key Differences: Saturation reduces aromaticity, increasing conformational flexibility.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| [Target Compound] | C₆H₁₂N₃O·2HCl | 228.11 | Methanol, aminoethyl, imidazole |
| Histamine dihydrochloride | C₅H₉N₃·2HCl | 184.06 | Aminoethyl, imidazole |
| 1H-Imidazol-2-ylmethanol hydrochloride | C₄H₆N₂O·HCl | 134.56 | Methanol, imidazole |
| 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl | C₉H₁₁N₃·HCl | 197.66 | Aniline, imidazoline |
- Solubility Trends: The dihydrochloride salt form of the target compound and histamine enhances water solubility compared to neutral analogs. The methanol group in the target compound may further improve solubility in polar solvents .
- Thermal Stability : The imidazoline derivative (Entry 4) exhibits lower thermal stability due to reduced aromaticity, while nitroimidazole derivatives (e.g., compounds in ) show higher stability from electron-withdrawing nitro groups .
Biological Activity
[2-(2-aminoethyl)-1H-imidazol-4-yl]methanoldihydrochloride is a compound belonging to the imidazole family, characterized by its unique structure that includes an aminoethyl group and a methanol group attached to the imidazole ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
- Chemical Formula: C6H13Cl2N3O
- Molecular Weight: 202.09 g/mol
- CAS Number: 82765-60-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This interaction may lead to a reduction in enzyme activity, impacting various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound's anticancer potential has been explored in several studies. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. This effect is particularly noted in breast and colon cancer cells, where it appears to disrupt cellular proliferation.
Case Study:
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment, indicating potent anticancer activity.
Research Applications
Due to its diverse biological activities, this compound is utilized in various research applications:
- Biochemical Assays: Used as a ligand in enzyme assays to study enzyme kinetics.
- Synthesis of Derivatives: Serves as a building block for synthesizing more complex imidazole derivatives with enhanced biological properties.
- Pharmaceutical Development: Investigated for potential therapeutic applications in treating infections and cancers.
Comparison with Similar Compounds
When compared to other imidazole derivatives such as histidine and histamine, this compound stands out due to its unique functional groups that enhance its reactivity and biological profile.
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| Histidine | Amino acid with imidazole side chain | Essential for protein synthesis |
| Histamine | Biogenic amine | Mediator in allergic reactions |
| This compound | Contains methanol group | Antimicrobial, anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
